

# (S,R)-CFT8634: A Technical Guide on its Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (S,R)-CFT8634 |           |
| Cat. No.:            | B10829258     | Get Quote |

Executive Summary: (S,R)-CFT8634 is an orally bioavailable, potent, and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9), developed as a potential therapeutic for cancers with a synthetic lethal dependency on BRD9. These cancers primarily include synovial sarcoma, characterized by the SS18-SSX fusion gene, and other solid tumors with null mutations in the SMARCB1 gene. CFT8634 functions as a Bifunctional Degradation Activating Compound (BiDAC™), a type of Proteolysis Targeting Chimera (PROTAC), which recruits the Cereblon (CRBN) E3 ubiquitin ligase to BRD9, leading to its ubiquitination and subsequent degradation by the proteasome. Preclinical studies demonstrated robust in vitro and in vivo activity, including potent BRD9 degradation in cancer cell lines and significant, durable tumor regression in patient-derived xenograft (PDX) models. These promising results led to a Phase 1/2 clinical trial (NCT05355753). However, the trial was discontinued as the molecule, despite being well-tolerated and achieving robust BRD9 degradation in patients, did not demonstrate sufficient single-agent efficacy in the heavily pretreated patient population. This document provides a comprehensive technical overview of CFT8634, detailing its mechanism of action, preclinical data, clinical development, and associated experimental methodologies.

# Introduction to BRD9 as a Therapeutic Target

Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering chromatin architecture.[3][4] In specific cancer contexts, genetic alterations can create a dependency on BRD9 for survival and proliferation.



Notably, in synovial sarcoma, a rare and aggressive soft tissue cancer, a characteristic chromosomal translocation results in an SS18-SSX fusion protein.[5] This fusion protein disrupts the function of the canonical BAF (cBAF) complex, leading to a synthetic lethal dependency on the BRD9-containing ncBAF complex for tumor cell survival. A similar dependency is observed in other cancers characterized by the loss of SMARCB1 (also known as SNF5, INI1, or BAF47), a core subunit of the SWI/SNF complex. These SMARCB1-null tumors include malignant rhabdoid tumors, epithelioid sarcoma, and poorly differentiated chordomas.

Early efforts to target BRD9 with small molecule inhibitors that block its bromodomain—the "reader" domain that recognizes acetylated lysines on histones—were largely ineffective in killing cancer cells. This suggested that the scaffolding function of BRD9 within the ncBAF complex, mediated by other domains, is critical for its oncogenic role. This realization shifted the therapeutic strategy from inhibition to degradation, leading to the development of PROTACs like CFT8634.

# (S,R)-CFT8634: A BiDAC™ Degrader of BRD9

CFT8634 is an orally bioavailable heterobifunctional molecule, also referred to as a BiDAC<sup>™</sup> (Bifunctional Degradation Activating Compound), designed to selectively induce the degradation of BRD9. It is composed of three key components: a ligand that binds to BRD9, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a chemical linker connecting the two. This design allows CFT8634 to act as a molecular bridge, bringing BRD9 into close proximity with the cell's natural protein disposal machinery.

#### **Mechanism of Action**

CFT8634 leverages the ubiquitin-proteasome system (UPS) to eliminate BRD9 from cancer cells. The process is catalytic and can be summarized in the following steps:

- Ternary Complex Formation: CFT8634 simultaneously binds to BRD9 and the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, forming a ternary BRD9-CFT8634-CRBN complex.
- Ubiquitination: The formation of this complex brings BRD9 into proximity with the E3 ligase, which facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2)







to lysine residues on the surface of BRD9.

- Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.
- Recycling: After inducing degradation, CFT8634 is released and can bind to another BRD9
  protein, enabling a single molecule of the degrader to induce the destruction of multiple
  target protein molecules.

This degradation-based approach, unlike inhibition, eliminates the entire protein, including its scaffolding functions, which is believed to be crucial for overcoming the limitations of previous BRD9-targeted therapies.





Click to download full resolution via product page

**Caption:** Mechanism of Action for CFT8634-mediated BRD9 degradation.



#### **Preclinical Evidence**

CFT8634 underwent extensive preclinical evaluation, demonstrating high potency, selectivity, and anti-tumor activity in relevant cancer models.

#### In Vitro Studies

In vitro experiments confirmed that CFT8634 rapidly and potently degrades BRD9 in a concentration-dependent manner, specifically in cancer cells with SMARCB1 perturbations. The compound was highly selective, effectively degrading BRD9 with minimal impact on other bromodomain proteins like BRD4. This selective degradation translated to impaired cancer cell growth in long-term proliferation assays.

| Parameter                      | Value                      | Cell Line / Context           | Reference(s) |
|--------------------------------|----------------------------|-------------------------------|--------------|
| DC50 (Degradation)             | 2 nM                       | Synovial Sarcoma<br>Cell Line |              |
| DC50 (Degradation)             | 3 nM                       | Not Specified                 | _            |
| E <sub>max</sub> (Degradation) | 4% (Remaining Protein)     | Not Specified                 |              |
| BRD4 DC50                      | >10 μM                     | Not Specified                 | -            |
| BRD4 Emax                      | 75% (Remaining<br>Protein) | Not Specified                 | _            |

Table 1: Summary of in vitro potency and selectivity of CFT8634.

#### In Vivo Studies

Oral administration of CFT8634 in animal models showed favorable pharmacokinetic properties, including good oral bioavailability and dose-proportional exposure. In tumor-bearing mice, CFT8634 treatment led to robust, dose-dependent degradation of BRD9 within the tumor tissue, which correlated with significant anti-tumor activity.



| Species | Clearance    | Oral Bioavailability | Reference(s) |
|---------|--------------|----------------------|--------------|
| Mouse   | 6 mL/min/kg  | 74%                  |              |
| Rat     | 22 mL/min/kg | 83%                  |              |

Table 2: Pharmacokinetic parameters of CFT8634 in preclinical species.

Efficacy was demonstrated in two patient-derived xenograft (PDX) models of synovial sarcoma:

- PDX SA13412 (SS18-SSX1 fusion): Showed robust and durable tumor regression. Notably, after an 89-day treatment period followed by a 51-day observation period, no tumor regrowth was observed.
- PDX 310 (SS18-SSX2 fusion): Also demonstrated a robust efficacy response.

#### Studies in Multiple Myeloma

Beyond its primary targets, the therapeutic potential of CFT8634 was explored in multiple myeloma (MM). Preclinical data showed that CFT8634 has anti-proliferative activity in a subset of MM cell lines, which translated to tumor growth inhibition in MM xenograft models at clinically relevant exposures. Interestingly, CFT8634 demonstrated synergy when combined with pomalidomide, a standard-of-care immunomodulatory agent that also utilizes CRBN. Pharmacodynamic analyses confirmed that the two drugs did not interfere with each other's ability to degrade their respective targets (BRD9 and IKZF1/3).

# **Clinical Development (NCT05355753)**

The strong preclinical data supported the advancement of CFT8634 into a first-in-human Phase 1/2 clinical trial.

#### **Trial Design and Objectives**

The NCT05355753 trial was an open-label, non-randomized study designed to evaluate CFT8634 in patients with locally advanced or metastatic SMARCB1-perturbed cancers, including synovial sarcoma and SMARCB1-null tumors, who had received prior systemic therapy.



- Primary Objectives: To assess the safety and tolerability of CFT8634 and determine the recommended Phase 2 dose (RP2D).
- Secondary Objectives: To characterize the pharmacokinetic (PK) and pharmacodynamic
   (PD) profiles and to evaluate preliminary anti-tumor activity based on RECIST 1.1 criteria.

The study began with a dose-escalation phase, with plans to expand into specific cohorts for synovial sarcoma and SMARCB1-null tumors once the RP2D was established.



Click to download full resolution via product page

**Caption:** High-level overview of the planned CFT8634 Phase 1/2 clinical trial design.

## **Summary of Clinical Findings and Discontinuation**

As of August 2023, 32 patients had been enrolled across six dose-escalation cohorts. Pharmacokinetic data from the trial demonstrated dose-proportional plasma exposure in patients. Furthermore, pharmacodynamic analysis of patient tumor samples confirmed robust BRD9 degradation, establishing clinical proof-of-mechanism.

The drug was reported to be well-tolerated. However, despite achieving high levels of target degradation, CFT8634 did not demonstrate sufficient single-agent anti-tumor efficacy in the heavily pre-treated patient population. Consequently, in November 2023, C4 Therapeutics



announced the discontinuation of the CFT8634 program. Enrollment in the trial was halted, with plans to close the study by the first quarter of 2024.

# **Experimental Methodologies**

The preclinical evaluation of CFT8634 involved a series of standard and specialized assays for characterizing a PROTAC molecule.

#### **Protein Degradation and Selectivity Assays**

- Objective: To quantify the potency (DC<sub>50</sub>) and extent (E<sub>max</sub>) of CFT8634-induced BRD9 degradation and assess its selectivity against other proteins.
- Protocol Outline:
  - Cell Culture: Cancer cell lines (e.g., synovial sarcoma lines) are cultured under standard conditions.
  - Compound Treatment: Cells are treated with a range of concentrations of CFT8634 or a vehicle control for a specified time period (e.g., 2-24 hours).
  - Lysis: Cells are harvested and lysed to extract total protein.
  - Quantification: BRD9 protein levels are quantified. This can be done using various methods:
    - Western Blotting: A semi-quantitative method using antibodies specific to BRD9 and a loading control (e.g., GAPDH, β-actin).
    - HiBiT Lytic Detection System: A quantitative method where cells express a target protein tagged with a small peptide (HiBiT). Upon cell lysis and addition of a detection reagent, a luminescent signal is produced that is proportional to the amount of tagged protein remaining.
    - Mass Spectrometry: A global proteomics approach to confirm the selectivity of degradation across the entire proteome.



 Data Analysis: Protein levels are normalized to the vehicle control, and the data is fitted to a dose-response curve to determine DC<sub>50</sub> and E<sub>max</sub> values.

#### **Cell Proliferation Assays**

- Objective: To determine the effect of BRD9 degradation on the long-term growth and viability of cancer cells.
- Protocol Outline:
  - Cell Seeding: Cells are seeded at a low density in multi-well plates.
  - o Compound Treatment: Cells are treated with various concentrations of CFT8634.
  - Incubation: Plates are incubated for an extended period (e.g., 7-14 days) to allow for multiple cell divisions.
  - Viability Measurement: Cell viability is assessed using reagents like CellTiter-Glo® (measures ATP levels) or by staining with crystal violet and measuring absorbance.
  - Data Analysis: Viability data is normalized to vehicle-treated cells to calculate IC₅₀ or GR₅₀
    values.

#### In Vivo Xenograft Studies

- Objective: To evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of CFT8634 in a living organism.
- Protocol Outline:
  - Model Generation: Immunocompromised mice are implanted with human cancer cells (cell line-derived xenograft, CDX) or fragments of a patient's tumor (patient-derived xenograft, PDX).
  - Tumor Growth: Tumors are allowed to grow to a specified size.
  - Treatment: Mice are randomized into groups and treated orally with CFT8634 at different dose levels and schedules (e.g., once daily) or a vehicle control.







- Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Mouse body weight is monitored as an indicator of toxicity.
- Pharmacodynamic Assessment: At specified time points after dosing, tumors and plasma can be collected to measure CFT8634 concentration (PK) and BRD9 protein levels (PD) via methods like Western blot or LC-MS/MS.
- Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in treated groups versus the control group.





Click to download full resolution via product page

**Caption:** A generalized workflow for the preclinical to clinical evaluation of CFT8634.



#### **Conclusion and Future Directions**

(S,R)-CFT8634 is a well-characterized BRD9 degrader that successfully translated strong preclinical rationale into clinical development. The program validated the BiDAC™ platform's ability to create orally bioavailable degraders that achieve robust and selective target degradation in patients. However, the lack of single-agent efficacy in late-stage synovial sarcoma and SMARCB1-null tumors highlights the significant challenge of treating heavily pretreated, aggressive cancers.

The discontinuation of the CFT8634 trial underscores that potent target degradation, while necessary, may not be sufficient for clinical benefit in all contexts. Future research into BRD9 degradation could explore its use in less advanced disease, in combination with other therapies as suggested by the preclinical multiple myeloma data, or in other cancer types with potential BRD9 dependencies. The learnings from CFT8634 provide valuable insights for the broader field of targeted protein degradation as it continues to evolve and identify the optimal strategies for translating this powerful modality into transformative cancer medicines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Targeting BRD9 for Cancer Treatment: A New Strategy PMC [pmc.ncbi.nlm.nih.gov]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. BRD9 Bifunctional Degraders for Treating Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [(S,R)-CFT8634: A Technical Guide on its Therapeutic Potential in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829258#s-r-cft8634-therapeutic-potential-in-oncology]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com